6-({[3-(4-bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}amino)hexanoic acid
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Overview
Description
6-({[3-(4-bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}amino)hexanoic acid is a complex organic compound that features a unique structure combining a furochromenone core with a bromophenyl group and a hexanoic acid side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({[3-(4-bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}amino)hexanoic acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the furochromenone core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.
Introduction of the bromophenyl group: This step often involves a bromination reaction using bromine or a brominating agent.
Attachment of the hexanoic acid side chain: This can be done through an acylation reaction, where the furochromenone core is reacted with hexanoic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-({[3-(4-bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}amino)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or reduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Material Science: Its structural properties could be useful in the development of new materials, such as liquid crystals or polymers.
Biological Studies: The compound can be used to study biological pathways and interactions, particularly those involving oxidative stress and enzyme inhibition.
Mechanism of Action
The mechanism of action of 6-({[3-(4-bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}amino)hexanoic acid likely involves interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group and furochromenone core may play key roles in binding to these targets, while the hexanoic acid side chain could influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound shares the bromophenyl group and has been studied for its liquid crystalline properties.
Thiazole Derivatives: Compounds like [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid have shown diverse biological activities.
Uniqueness
6-({[3-(4-bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}amino)hexanoic acid is unique due to its combination of a furochromenone core with a bromophenyl group and a hexanoic acid side chain. This structure provides a distinct set of chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C26H24BrNO6 |
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Molecular Weight |
526.4 g/mol |
IUPAC Name |
6-[[2-[3-(4-bromophenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C26H24BrNO6/c1-15-18-11-20-21(16-6-8-17(27)9-7-16)14-33-22(20)13-23(18)34-26(32)19(15)12-24(29)28-10-4-2-3-5-25(30)31/h6-9,11,13-14H,2-5,10,12H2,1H3,(H,28,29)(H,30,31) |
InChI Key |
XPALLFOGSSWDNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)Br)CC(=O)NCCCCCC(=O)O |
Origin of Product |
United States |
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